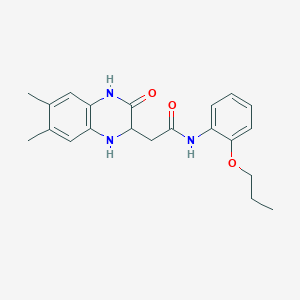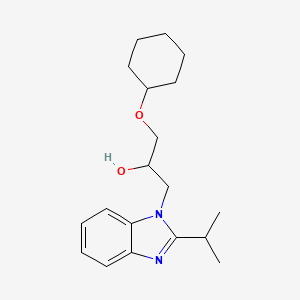![molecular formula C20H20O3 B5189536 1-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5189536.png)
1-[3-(3-methoxyphenoxy)propoxy]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3-methoxyphenoxy)propoxy]naphthalene, also known as MPP, is a chemical compound that has been widely studied in scientific research due to its unique properties. MPP is a naphthalene derivative that has been found to have potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
Mecanismo De Acción
The mechanism of action of 1-[3-(3-methoxyphenoxy)propoxy]naphthalene is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory and antioxidant effects in various in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species. This compound has also been found to protect against oxidative damage in cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-(3-methoxyphenoxy)propoxy]naphthalene in lab experiments is its stability and ease of synthesis. This compound is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
Future research on 1-[3-(3-methoxyphenoxy)propoxy]naphthalene could focus on its potential applications in the treatment of various diseases. Studies could also investigate the mechanism of action of this compound in more detail to better understand its anti-inflammatory and antioxidant effects. Additionally, research could focus on developing new synthetic methods for this compound and exploring its potential use in other fields such as materials science and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and environmental science. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases. Further research on this compound could lead to the development of new treatments and materials with important applications in science and medicine.
Métodos De Síntesis
The synthesis of 1-[3-(3-methoxyphenoxy)propoxy]naphthalene involves the reaction of 1-naphthol and 3-(3-methoxyphenoxy)propyl bromide in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 90-92°C. The purity of this compound can be confirmed by using analytical techniques such as HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
1-[3-(3-methoxyphenoxy)propoxy]naphthalene has been studied for its potential applications in medicinal chemistry. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. This compound has also been studied for its potential use as a fluorescent probe in biological imaging and as a material for organic electronics.
Propiedades
IUPAC Name |
1-[3-(3-methoxyphenoxy)propoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-21-17-9-5-10-18(15-17)22-13-6-14-23-20-12-4-8-16-7-2-3-11-19(16)20/h2-5,7-12,15H,6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNCKSHCKFIYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N,N',N'-triethyl-1,2-ethanediamine](/img/structure/B5189455.png)
![propyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B5189460.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5189471.png)
![1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5189477.png)

![3-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5189494.png)
![methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5189502.png)

![5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5189525.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(3-methylbutyl)-3-isoxazolecarboxamide](/img/structure/B5189538.png)


![4-bromo-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5189557.png)
